

Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzo[b]thiophene-2-carbonyl chloride

Cat. No.: B1267047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of **Benzo[b]thiophene-2-carbonyl chloride**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.

Core Chemical Properties

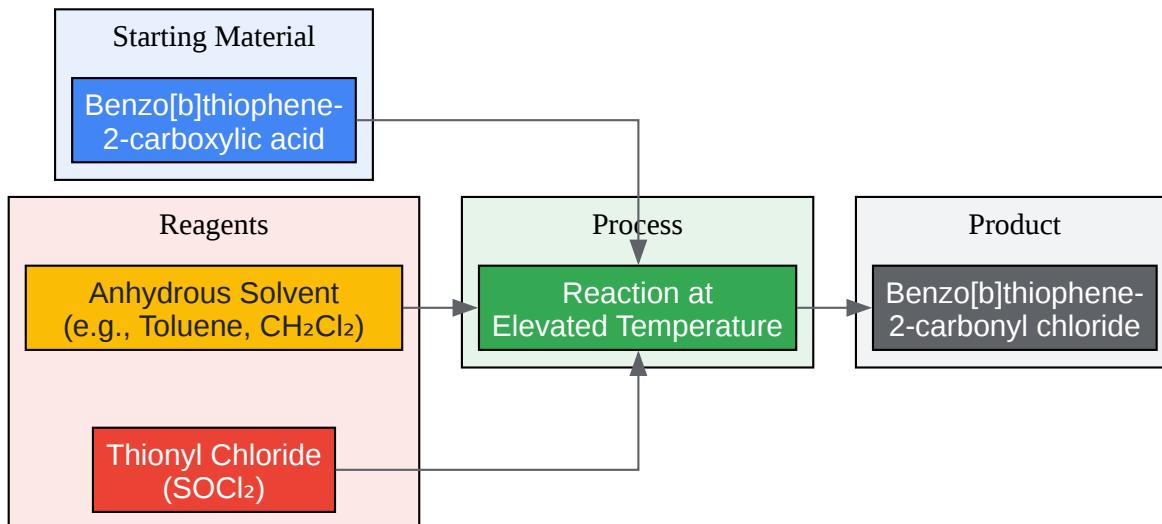
Benzo[b]thiophene-2-carbonyl chloride is a white to off-white solid at room temperature. It is a reactive acyl chloride that serves as a versatile building block in organic synthesis, particularly for the introduction of the benzo[b]thiophene-2-carbonyl moiety.

Physicochemical Data

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₅ ClOS	[1][2]
Molecular Weight	196.65 g/mol	[1][2]
CAS Number	39827-11-7	[1][2]
Melting Point	83-88 °C	[1]
Boiling Point	176 °C at 17 mmHg	[1]
Appearance	White solid	[1]
Solubility	Reacts with water. Soluble in many common organic solvents.	[3][4]
Purity	≥ 95% (by NMR)	[1]

Spectroscopic Data

Spectrum Type	Key Peaks/Shifts
¹ H NMR (CDCl ₃)	δ ~8.1 (s, 1H), 7.9-7.8 (m, 2H), 7.5-7.4 (m, 2H)
¹³ C NMR (CDCl ₃)	δ ~162.0, 141.5, 139.5, 135.0, 127.0, 126.5, 125.0, 123.0
Infrared (IR)	Characteristic C=O stretch for an acyl chloride (~1750 cm ⁻¹)

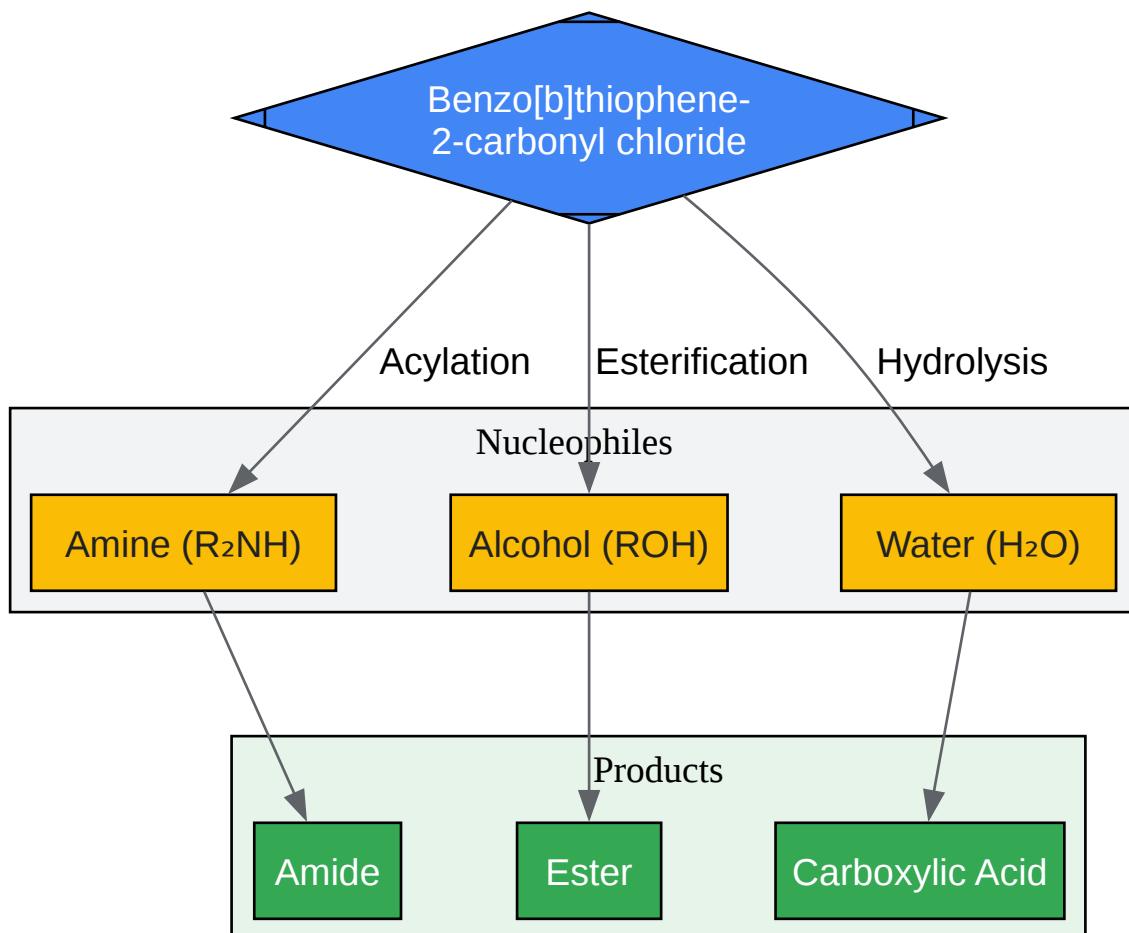

Synthesis and Reactivity

Benzo[b]thiophene-2-carbonyl chloride is a versatile reagent primarily utilized for acylation reactions. Its reactivity stems from the electrophilic carbonyl carbon, which is readily attacked by nucleophiles.

Synthesis Workflow

The most common laboratory synthesis of **Benzo[b]thiophene-2-carbonyl chloride** involves the reaction of Benzo[b]thiophene-2-carboxylic acid with a chlorinating agent, such as thionyl

chloride (SOCl_2).



[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Benzo[b]thiophene-2-carbonyl chloride**.

Key Reactions

As an acyl chloride, **Benzo[b]thiophene-2-carbonyl chloride** readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. This reactivity makes it a valuable precursor for a range of benzo[b]thiophene derivatives.^[5]

[Click to download full resolution via product page](#)

Caption: Reactivity of **Benzo[b]thiophene-2-carbonyl chloride** with common nucleophiles.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of **Benzo[b]thiophene-2-carbonyl chloride** and its subsequent use in acylation reactions. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Synthesis of Benzo[b]thiophene-2-carbonyl chloride

This protocol describes the conversion of Benzo[b]thiophene-2-carboxylic acid to the corresponding acyl chloride using thionyl chloride.

Materials:

- Benzo[b]thiophene-2-carboxylic acid
- Thionyl chloride (SOCl_2)
- Anhydrous toluene or dichloromethane (DCM)
- Round-bottom flask with a reflux condenser and a gas outlet to a trap
- Magnetic stirrer and heating mantle

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Benzo[b]thiophene-2-carboxylic acid in anhydrous toluene or DCM.
- Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the suspension at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO_2 gas ceases. The reaction progress can be monitored by the dissolution of the starting carboxylic acid.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure. Care should be taken to avoid exposure to the corrosive and toxic fumes.
- The resulting crude **Benzo[b]thiophene-2-carbonyl chloride** is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization from a non-polar solvent.

General Protocol for Amide Formation

This protocol outlines the reaction of **Benzo[b]thiophene-2-carbonyl chloride** with a primary or secondary amine to form the corresponding amide.

Materials:

- **Benzo[b]thiophene-2-carbonyl chloride**
- Primary or secondary amine
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- A non-nucleophilic base (e.g., triethylamine, pyridine)
- Stirring apparatus
- Ice bath

Procedure:

- Dissolve the amine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in the anhydrous solvent in a flask equipped with a magnetic stirrer and an inert atmosphere.
- Cool the solution in an ice bath.
- Slowly add a solution of **Benzo[b]thiophene-2-carbonyl chloride** (1 equivalent) in the same anhydrous solvent to the cooled amine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.
- Extract the product with an appropriate organic solvent.
- Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), and concentrate under reduced pressure.
- Purify the crude amide by recrystallization or column chromatography.

Safety and Handling

Benzo[b]thiophene-2-carbonyl chloride is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves,

safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water to produce hydrochloric acid, which is also corrosive.^[6] Store in a tightly sealed container under an inert atmosphere in a cool, dry place.

Applications in Drug Discovery and Development

Benzo[b]thiophene-2-carbonyl chloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The benzo[b]thiophene scaffold is a key structural motif in numerous pharmaceuticals. The ability to readily introduce this moiety via the reactive acyl chloride functionality makes this compound a frequently used intermediate in the development of new therapeutic agents. Its derivatives have been investigated for a variety of medicinal applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. iris.uniss.it [iris.uniss.it]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzo[b]thiophene-2-carbonyl chloride - High purity | EN [georganics.sk]
- To cite this document: BenchChem. [Benzo[b]thiophene-2-carbonyl chloride: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267047#benzo-b-thiophene-2-carbonyl-chloride-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com